8-L-Lysinevasopressin Tannate
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Overview
Description
8-L-Lysinevasopressin Tannate is a compound that combines 8-L-Lysinevasopressin, a powerful vasopressor, with tannic acid, a naturally occurring polyphenolic antioxidant . This compound is known for its ability to modulate blood pressure and has various applications in scientific research and medicine .
Preparation Methods
The preparation of 8-L-Lysinevasopressin Tannate involves the synthesis of 8-L-Lysinevasopressin and its subsequent combination with tannic acid. The synthetic route for 8-L-Lysinevasopressin typically involves peptide synthesis techniques, where amino acids are sequentially added to form the desired peptide chain . The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
For industrial production, the process is optimized to ensure high yield and purity. This may involve the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) . The combination with tannic acid is achieved through a reaction that allows the formation of a stable complex between the peptide and the polyphenolic compound .
Chemical Reactions Analysis
8-L-Lysinevasopressin Tannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and pH levels to ensure the stability of the compound .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives of the peptide, while reduction reactions may result in the reduction of specific functional groups within the compound .
Scientific Research Applications
8-L-Lysinevasopressin Tannate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide-polyphenol interactions and their effects on stability and reactivity . In biology, it is used to investigate the physiological effects of vasopressin and its role in modulating blood pressure .
In medicine, this compound is studied for its potential therapeutic applications in conditions such as vasodilatory shock and other cardiovascular disorders . Its ability to modulate blood pressure makes it a valuable tool for understanding the mechanisms underlying these conditions and developing new treatments .
In industry, the compound is used in the development of new materials and formulations that leverage the unique properties of both vasopressin and tannic acid . This includes applications in the pharmaceutical and biotechnology sectors, where it is used to create innovative drug delivery systems and therapeutic agents .
Mechanism of Action
The mechanism of action of 8-L-Lysinevasopressin Tannate involves its interaction with specific molecular targets and pathways. Vasopressin, the active component, exerts its effects by binding to vasopressin receptors (V1 and V2) on the surface of target cells . This binding triggers a cascade of intracellular signaling events that lead to vasoconstriction and increased blood pressure .
The tannic acid component enhances the stability and bioavailability of the peptide, allowing for more effective modulation of blood pressure . The combination of these two components results in a compound that can effectively regulate cardiovascular function and provide therapeutic benefits in conditions characterized by low blood pressure .
Comparison with Similar Compounds
8-L-Lysinevasopressin Tannate can be compared to other vasopressin analogs and tannic acid derivatives. Similar compounds include arginine vasopressin, desmopressin, and lypressin . These compounds share similar mechanisms of action but differ in their specific amino acid sequences and pharmacokinetic properties .
What sets this compound apart is its unique combination with tannic acid, which enhances its stability and bioavailability . This makes it a more effective therapeutic agent in certain applications compared to other vasopressin analogs .
Properties
Molecular Formula |
C122H117N13O58S2 |
---|---|
Molecular Weight |
2757.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C76H52O46.C46H65N13O12S2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-20,52,63-65,76-101H,21H2;1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t52-,63-,64+,65-,76+;28-,29-,30-,31-,32-,33-,34-,35-/m10/s1 |
InChI Key |
HCUNAVRGGQNHTF-JPTUNTQVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Origin of Product |
United States |
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